molecular formula C21H22N4O2S2 B2698490 3-{4-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole CAS No. 1904217-57-7

3-{4-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole

Cat. No.: B2698490
CAS No.: 1904217-57-7
M. Wt: 426.55
InChI Key: FUQYBKCKNHBFFY-UHFFFAOYSA-N
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Description

The compound 3-{4-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]isothiazole and piperazine intermediates, followed by their coupling with the pyridine derivative. Common reaction conditions include the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-{4-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{4-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-{4-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[2-(thiolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S2/c26-21(17-5-3-8-22-20(17)27-15-7-13-28-14-15)25-11-9-24(10-12-25)19-16-4-1-2-6-18(16)29-23-19/h1-6,8,15H,7,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQYBKCKNHBFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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